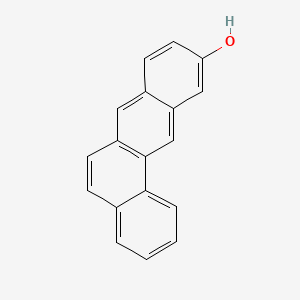

Benz(a)anthracen-10-ol

Description

Properties

CAS No. |

69884-53-3 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-10-ol |

InChI |

InChI=1S/C18H12O/c19-16-8-7-13-9-14-6-5-12-3-1-2-4-17(12)18(14)11-15(13)10-16/h1-11,19H |

InChI Key |

JDJNCRIEAYGNQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benz a Anthracen 10 Ol and Its Derivatives

Synthetic Pathways to the Benz(a)anthracene (B33201) Core Structure

The construction of the tetracyclic benz(a)anthracene skeleton can be achieved through various synthetic routes, often leveraging classic organic reactions as well as modern transition metal-catalyzed methodologies.

Common strategies for forming the benz(a)anthracene core include:

Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings and has been applied to the synthesis of polycyclic aromatic hydrocarbons (PAHs). numberanalytics.comresearchgate.netnih.gov The reaction typically involves a diene and a dienophile, and its efficiency can be influenced by electronic and steric factors, as well as reaction conditions like pressure and solvent. numberanalytics.comuri.eduuri.edu For instance, the reaction of a suitably substituted naphthalene (B1677914) derivative (acting as the diene component) with a dienophile can lead to the formation of the benz(a)anthracene framework. acs.org

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. nih.govbyjus.com Intramolecular Friedel-Crafts acylation, in particular, is a key step in several syntheses of benz(a)anthracene and its derivatives, where a pre-functionalized precursor undergoes cyclization to form one of the rings of the core structure. frontiersin.orgbeilstein-journals.org The choice of Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for these reactions. byjus.com

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern synthetic methods often employ transition metal catalysts, such as palladium, to achieve highly efficient and regioselective bond formations. frontiersin.orgnih.gov Palladium-catalyzed tandem C-H activation/biscyclization reactions have been developed to construct the benz(a)anthracene framework from simpler starting materials like propargylic carbonates and terminal alkynes. beilstein-journals.orgacs.orgnih.gov Other strategies include Suzuki-Miyaura coupling followed by ring-closing metathesis. researchgate.net

Photocyclization: Certain synthetic approaches utilize photocyclization of olefinic or acetylenic precursors to construct the angularly fused ring system of dibenz[a,j]anthracenes, a related class of PAHs. acs.org

A summary of selected synthetic methods for the benz(a)anthracene core is presented in the table below.

| Synthetic Method | Key Reagents/Catalysts | Description | Reference(s) |

| Diels-Alder Reaction | Diene, Dienophile | A [4+2] cycloaddition to form a new six-membered ring. | numberanalytics.comresearchgate.netnih.gov |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride (B1165640), Lewis Acid (e.g., AlCl₃) | Intramolecular cyclization to form a new ring. | frontiersin.orgbeilstein-journals.org |

| Pd-Catalyzed Tandem C-H Activation/Biscyclization | Propargylic Carbonates, Terminal Alkynes, Pd Catalyst | A highly regioselective method for constructing the tetracyclic framework. | beilstein-journals.orgacs.orgnih.gov |

| Suzuki-Miyaura/Ring-Closing Metathesis | Bromonaphthalene derivative, Boronic acid, Pd catalyst, Grubbs catalyst | A multi-step strategy involving cross-coupling and metathesis. | researchgate.net |

Directed Synthesis of Hydroxylated Benz(a)anthracene Analogues

The introduction of a hydroxyl group at a specific position on the benz(a)anthracene skeleton, such as in benz(a)anthracen-10-ol, requires regioselective synthetic strategies.

Methods for the directed synthesis of hydroxylated benz(a)anthracenes often involve:

Synthesis from Precursors with Oxygen Functionality: A common approach is to carry the oxygen functionality through the synthetic sequence. For example, starting with a substituted naphthoquinone and elaborating it through a series of reactions including reduction and methylation can lead to a hydroxylated benz(a)anthracene. beilstein-journals.org

Reduction of Anthraquinones: Anthraquinones, which are readily accessible through oxidation of the parent anthracene (B1667546), can be reduced to the corresponding hydroquinones (dihydroxyanthracenes). beilstein-journals.org Selective protection and deprotection steps can then be used to isolate a specific monohydroxylated derivative.

Nucleophilic Substitution: While direct nucleophilic substitution on the aromatic ring is generally difficult, it can be achieved under specific conditions, such as via a benzyne (B1209423) intermediate with a strong base. govtpgcdatia.ac.in However, this method may lead to a mixture of products.

Metabolic Activation Pathways: While not a synthetic method in the traditional sense, understanding the metabolic pathways of benz(a)anthracene can provide insights into the formation of hydroxylated derivatives. The main metabolic activation pathway involves the formation of diol epoxides, which are highly reactive electrophiles. nih.gov These intermediates can then react with water to form dihydrodiols, which can be further metabolized to phenols, including hydroxylated benz(a)anthracenes.

Regioselective Functionalization Strategies for Benz(a)anthracene Derivatives

Achieving regioselectivity in the functionalization of the benz(a)anthracene core is crucial for synthesizing specific derivatives. The inherent reactivity of the different positions on the benz(a)anthracene ring system dictates the outcome of many reactions.

Key strategies for regioselective functionalization include:

Directed Ortho-Metalation (DoM): This powerful technique uses a directing group to guide a metalating agent (usually an organolithium reagent) to a specific ortho position. Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups with high regioselectivity.

Transition Metal-Catalyzed C-H Activation: As mentioned earlier, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct and regioselective functionalization of C-H bonds in aromatic systems. frontiersin.orgbeilstein-journals.orgacs.orgnih.gov This approach avoids the need for pre-functionalized starting materials.

Blocking Groups: In some cases, positions of high reactivity can be temporarily blocked to direct functionalization to other sites. The blocking group can then be removed in a subsequent step.

The table below summarizes the outcomes of some regioselective functionalization reactions on benz(a)anthracene derivatives.

| Reaction Type | Reagents | Position(s) of Functionalization | Reference(s) |

| Nitration | Nitrating agent | Varies depending on substituents | acs.orgacs.org |

| Bromination | Brominating agent | Varies depending on substituents | acs.orgacs.org |

| Pd-Catalyzed C-H Activation | Varies | Highly regioselective depending on directing groups/ligands | beilstein-journals.orgacs.orgnih.gov |

| Electrophilic Substitution (on anthracene) | Electrophile | Primarily position 9 | wikipedia.org |

Mechanistic Elucidations of Synthetic Reactions and Rearrangements

Understanding the mechanisms of the reactions used to synthesize and functionalize benz(a)anthracene derivatives is essential for optimizing reaction conditions and predicting outcomes.

Key mechanistic considerations include:

Diels-Alder Reaction Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. numberanalytics.com The stereochemistry of the reactants is retained in the product. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is a key factor governing the reaction's feasibility and regioselectivity. numberanalytics.com

Friedel-Crafts Acylation Mechanism: The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. byjus.com The Lewis acid catalyst activates the acyl halide or anhydride to form a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores aromaticity and yields the acylated product. byjus.com Rearrangements of the acyl group are less common than in Friedel-Crafts alkylation. researchgate.net

Mechanism of Pd-Catalyzed C-H Activation/Biscyclization: The proposed mechanism for the palladium-catalyzed tandem C-H activation/biscyclization reaction involves a series of steps including oxidative addition, migratory insertion, C-H bond activation, and reductive elimination to regenerate the palladium catalyst. acs.orgdntb.gov.ua The specific ligand environment around the palladium center plays a crucial role in determining the regioselectivity of the C-H activation step.

Carbocation Intermediates: The formation and stability of carbocation intermediates are central to many reactions involving benz(a)anthracene, including electrophilic substitution and the opening of epoxide rings during metabolic activation. nih.govacs.orgacs.org Computational studies have been used to investigate the structures and relative stabilities of these carbocations, providing insights into reaction pathways and the effects of substituents. nih.gov For instance, the opening of a bay-region epoxide ring in benzo[a]anthracene is a barrierless process upon O-protonation, leading to the formation of a benzylic carbocation. nih.gov

Molecular and Cellular Mechanistic Investigations of Benz a Anthracene Induced Biological Effects

Nucleic Acid Adduct Formation and Repair Pathways

A primary mechanism of carcinogenicity for PAHs like benz(a)anthracene (B33201) is the formation of covalent adducts between their metabolites and DNA. nih.govnih.gov This process typically involves enzymatic conversion of the parent PAH into highly reactive diol epoxides. acs.orgacs.orgscispace.com These electrophilic metabolites can then bind to nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine, forming bulky lesions known as DNA adducts. nih.govd-nb.info For instance, the metabolism of benz(a)anthracene can produce bay-region diol epoxides, which are known to be highly mutagenic and impede DNA replication and repair processes. scielo.org.mx While benz(a)anthracene-trans-3,4-dihydrodiol is a minor metabolite, it exhibits significantly higher tumorigenicity than the parent compound. acs.orgacs.orgnih.gov

The formation of these adducts can block DNA polymerase activity, leading to mutations if the damage is not corrected before cell division. nih.govscispace.comd-nb.info To counteract this, cells employ sophisticated DNA repair mechanisms. The Nucleotide Excision Repair (NER) pathway is the principal mechanism for removing bulky PAH-DNA adducts. d-nb.infooup.com In some cases, Base Excision Repair (BER) may also contribute to the repair of certain PAH-induced DNA lesions. oup.com The efficiency of these repair pathways is a critical factor in determining an individual's susceptibility to the carcinogenic effects of PAHs. nih.govd-nb.info

| Type of DNA Damage | Primary Repair Pathway | Key Cellular Consequence |

|---|---|---|

| Bulky DNA Adducts (e.g., from Diol Epoxides) | Nucleotide Excision Repair (NER) | Blocks DNA replication and transcription, potentially leading to mutations. nih.govscispace.com |

| Oxidative DNA Damage (e.g., 8-oxodG) | Base Excision Repair (BER) | Can cause mispairing during DNA replication, leading to point mutations. nih.gov |

| Apurinic/Apyrimidinic (AP) Sites | Base Excision Repair (BER) | Can halt DNA replication and are mutagenic if not repaired. oup.com |

Interactions with Endogenous Proteins and Enzymes

Beyond DNA, reactive metabolites of benz(a)anthracene can covalently bind to a variety of cellular proteins and enzymes. Fluorometric studies have demonstrated that the parent compound, benz(a)anthracene, binds to human serum albumin, suggesting a mechanism for its transport and distribution throughout the body. nih.gov Such binding can alter the structure and function of proteins. nih.gov

Interactions with enzymes are particularly significant. PAHs are metabolized by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily (e.g., CYP1A1, CYP1B1) and epoxide hydrolase. scielo.org.mxnih.govwikipedia.org The binding of PAH metabolites to these enzymes can modulate their activity, thereby affecting the rate of both bioactivation and detoxification of the xenobiotic. Furthermore, metabolites of benz(a)anthracene have been shown to have cytotoxic effects, which may be linked to their interaction with various cellular proteins, leading to cell shrinkage and death in neuronal cell lines. nih.gov In fish, benz(a)anthracene exposure has been linked to decreased levels of total protein and albumin and impacts on enzymes related to liver and bone metabolism. nih.gov

| Protein/Enzyme Target | Observed Interaction/Effect | Potential Consequence |

|---|---|---|

| Human Serum Albumin | Binding of benz(a)anthracene. nih.gov | Transport and distribution of the compound in the body. |

| Cytochrome P450 Enzymes (e.g., CYP1A1) | Metabolism of benz(a)anthracene; induction of enzyme expression. scielo.org.mx | Bioactivation to reactive metabolites or detoxification. |

| Epoxide Hydrolase | Metabolism of PAH epoxides. nih.govwikipedia.org | Conversion of epoxides to dihydrodiols, a step in the bioactivation pathway. |

| Adenosine Deaminase (ADA) | Increased activity in neuronal cells treated with benz(a)anthracene. nih.gov | Disruption of purinergic signaling. nih.gov |

Aryl Hydrocarbon Receptor (AhR) Activation and Transcriptional Regulation

The biological effects of many PAHs, including benz(a)anthracene, are often initiated through their interaction with the Aryl Hydrocarbon Receptor (AhR). scielo.org.mx The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes. nih.govyoutube.com Upon binding to a PAH ligand like benz(a)anthracene, the AhR translocates from the cytoplasm into the nucleus. nih.gov There, it dimerizes with the AhR Nuclear Translocator (ARNT) protein and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. researchgate.net

This binding event triggers the transcription of a battery of genes, famously known as the "AhR gene battery." nih.gov Key among these are genes encoding Phase I and Phase II metabolic enzymes, such as CYP1A1, CYP1A2, and CYP1B1. scielo.org.mxnih.gov The induction of these enzymes is a primary cellular response to xenobiotic exposure. nih.gov However, while this response is intended for detoxification, the enzymatic action on PAHs can paradoxically lead to their bioactivation, producing the reactive metabolites responsible for DNA adduct formation and subsequent carcinogenesis. scielo.org.mx Studies have shown that benz(a)anthracene and its alkylated derivatives are potent activators of AhR. nih.govoup.comnih.gov

| Component | Role in AhR Pathway | Reference |

|---|---|---|

| Benz(a)anthracene | Ligand/Agonist for AhR | nih.govoup.com |

| Aryl Hydrocarbon Receptor (AhR) | Cytosolic receptor that binds the ligand | nih.govyoutube.com |

| AhR Nuclear Translocator (ARNT) | Dimerization partner for the ligand-bound AhR in the nucleus | researchgate.net |

| Xenobiotic Responsive Element (XRE) | DNA sequence to which the AhR/ARNT complex binds | researchgate.net |

| CYP1A1, CYP1B1 | Target genes whose transcription is induced; involved in PAH metabolism | scielo.org.mxnih.gov |

Cellular Stress Responses and Signaling Pathways

Exposure to benz(a)anthracene and its metabolites can induce significant cellular stress, particularly oxidative stress. nih.goviiarjournals.org The metabolic processing of PAHs can generate reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, lipids, and proteins. nih.goviiarjournals.org This oxidative damage is another important mechanism contributing to PAH toxicity and carcinogenicity. acs.orgnih.gov

The cell responds to this stress by activating various signaling pathways. For instance, PAH-induced oxidative stress can lead to the upregulation of antioxidant defense systems. nih.govmdpi.com Exposure to PAHs is also associated with the activation of genes involved in apoptosis, cell cycle control, and DNA repair, representing a broad cellular response to the induced damage. scispace.comd-nb.info In vascular smooth muscle cells, metabolites of benz(a)anthracene have been shown to increase ROS, which in turn dramatically increased the mRNA levels of CYP1A1. nih.gov This highlights the intricate link between oxidative stress and the metabolic pathways governed by AhR activation.

| Type of Stress | Mediator | Cellular Response/Signaling Pathway |

|---|---|---|

| Oxidative Stress | Reactive Oxygen Species (ROS) | Damage to DNA, proteins, lipids; activation of antioxidant pathways. nih.goviiarjournals.org |

| Genotoxic Stress | DNA Adducts, Strand Breaks | Activation of DNA repair pathways (e.g., NER, BER); cell cycle arrest; apoptosis. scispace.comd-nb.info |

| Metabolic Stress | Xenobiotic overload | Activation of AhR signaling and induction of metabolic enzymes (e.g., CYP1A1). scielo.org.mxnih.gov |

In Vitro Genotoxicity Assessments

To evaluate the DNA-damaging potential of chemicals, a variety of in vitro genotoxicity assays are employed. These tests use bacterial or mammalian cells to detect mutations, chromosomal damage, and other forms of genetic toxicity.

The mutagenic potential of benz(a)anthracene and its metabolites has been demonstrated in numerous cellular models. scielo.org.mx The Ames test, which uses strains of Salmonella typhimurium, is a widely used bacterial reverse mutation assay to screen for mutagenic compounds. academicjournals.orgresearchgate.net Studies have shown that metabolites of benz(a)anthracene, such as benz(a)anthracene-3,4-dihydrodiol, are mutagenic in this system. scielo.org.mx

In vitro mutagenicity assays using mammalian cells, such as the lacZ transgenic rodent mutation assay, have also confirmed the mutagenic activity of PAH-containing fractions from contaminated soils. acs.org These assays often require the addition of an external metabolic activation system (e.g., a liver S9 fraction) because many cell lines have limited capacity to metabolize pro-mutagens like benz(a)anthracene into their reactive forms. nih.govacademicjournals.org

| Assay | Cell Model | Key Finding for Benz(a)anthracene/Metabolites |

|---|---|---|

| Ames Test | Salmonella typhimurium | Metabolites like B[a]A-3,4-dihydrodiol are mutagenic. scielo.org.mx |

| lacZ Transgenic Mutation Assay | FE1 MutaMouse Lung Epithelial Cells | Detects mutagenic activity in complex PAH mixtures. acs.org |

| Chinese Hamster Lung Cell Assay | V79-6 Cells | Diol epoxides of benz(a)anthracene show significant mutagenic activity. scielo.org.mx |

In addition to point mutations, genotoxic agents can cause structural and numerical chromosomal damage. In vitro assays are routinely used to detect this type of damage. mdpi.comnih.gov The in vitro micronucleus assay is a reliable test for chromosomal damage, identifying small, extranuclear bodies (micronuclei) that form from chromosome fragments or whole chromosomes left behind during cell division. mdpi.comnih.govnih.gov

The comet assay, or single-cell gel electrophoresis, is another sensitive method used to detect DNA damage, particularly DNA strand breaks. academicjournals.orgnih.govnih.gov Studies using these assays have demonstrated that PAHs and their oxygenated metabolites can induce both chromosomal damage and DNA strand breaks in various cell lines. nih.govnih.gov The genotoxic potential of mixtures of PAHs can sometimes be greater than what would be expected from the sum of the individual compounds, suggesting synergistic effects. mdpi.comnih.govresearcher.life

| Assay | Endpoint Measured | Relevance to Benz(a)anthracene/PAHs |

|---|---|---|

| In Vitro Micronucleus Assay | Chromosomal damage (micronuclei formation) | PAHs and their metabolites can induce micronuclei formation. nih.govnih.gov |

| Comet Assay (Single-Cell Gel Electrophoresis) | DNA strand breaks | Sensitive test showing that PAHs induce DNA damage. academicjournals.orgnih.govnih.gov |

Cellular Transformation and Proliferation Studies

Metabolites of benz(a)anthracene have been shown to possess cytotoxic and genotoxic effects, which are precursors to cellular transformation nih.gov. The process of metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis nih.gov. For instance, co-administration of benz[a]anthracene with benzo[a]pyrene (B130552) in hamster embryo cell cultures resulted in a significant decrease in the binding of benzo[a]pyrene to DNA and a tenfold reduction in mutation induction nih.gov. This suggests that while benz[a]anthracene itself is metabolically active, it can also influence the metabolic pathways of other polycyclic aromatic hydrocarbons (PAHs).

Studies on derivatives of benz(a)anthracene, such as 7,12-dimethylbenz[α]anthracene (DMBA), have demonstrated a marked increase in cancer cell proliferation oregonstate.edu. The molecular mechanisms implicated involve the induction of signaling pathways critical for cell growth, such as Wnt/β-catenin signaling and the epithelial-mesenchymal transition (EMT) process oregonstate.edu.

| Compound | Cell Line | Observed Effect | Key Pathway Implicated |

|---|---|---|---|

| 7,12-Dimethylbenz[α]anthracene (DMBA) | MCF-7, MDA-MB-231 (human breast cancer), HeLa (human cervical cancer) | Increased cell viability and proliferation; induced cell migration and invasion | Wnt/β-catenin signaling, Epithelial-Mesenchymal Transition (EMT) |

| Benz[a]anthracene | Hamster embryo cells | Inhibited metabolic activation and DNA binding of benzo[a]pyrene | Metabolic enzyme inhibition |

Mechanistic Insights from Experimental Animal Models (Excluding Clinical Human Data)

Organ-Specific Pathological Mechanisms (e.g., Pulmonary, Hepatic)

In animal models, the administration of benz(a)anthracene and its derivatives leads to a range of organ-specific pathologies. The distribution and effects of these compounds are not uniform throughout the body.

A study on the organ-specific distribution of 7-chlorinated benz[a]anthracene (7-Cl-BaA) in F334 rats revealed dose-dependent accumulation in the liver, muscle, kidney, spleen, heart, and lung nih.gov. Notably, the concentrations of 7-Cl-BaA were higher than those of the parent compound, benz[a]anthracene, in these organs nih.gov. This chlorinated derivative was found to specifically regulate several cytochrome P450 (CYP) genes in the heart, a phenomenon not observed with benz[a]anthracene treatment nih.gov. This suggests that modifications to the benz(a)anthracene structure, such as chlorination, can alter its organ-specific toxicity profile.

In newborn Swiss mice, equimolar doses of 7-methylbenz(a)anthracene and some of its derivatives increased the risk of tumor development in multiple organs. 7-Methylbenz(a)anthracene was found to be highly tumorigenic, leading to subcutaneous sarcomas, multiple lung tumors, and liver tumors nih.gov. Another derivative, 7-bromomethyl-12-methylbenz(a)anthracene, showed similar activity in the lung and liver nih.gov.

Pulmonary toxicity has also been observed in rats exposed to benz[a]anthracene. The administration of this compound led to dose-dependent gross and histopathological damage to the lungs, including congestion and damaged alveolar sacs with cellular infiltration academicjournals.org. Furthermore, studies in nibbler fish have shown that benz(a)anthracene can disrupt bone metabolism by suppressing both osteoclastic and osteoblastic activity, leading to hypocalcemia and hypophosphatemia. This research also indicated potential liver toxicity, as evidenced by a decrease in total protein and metabolic enzymes in the liver nih.gov.

| Compound | Animal Model | Affected Organ(s) | Observed Pathological Effect |

|---|---|---|---|

| 7-Chlorinated benz[a]anthracene | F334 Rats | Heart, Liver, Kidney, Spleen, Lung, Muscle | Dose-dependent accumulation; specific regulation of CYP genes in the heart |

| 7-Methylbenz(a)anthracene | Newborn Swiss Mice | Subcutaneous tissue, Lung, Liver | Induction of sarcomas, lung tumors, and liver tumors |

| Benz[a]anthracene | Rattus norvegicus | Lung | Congestion, damaged alveolar sacs, cellular infiltration |

| Benz[a]anthracene | Nibbler Fish (Girella punctata) | Bone (Scales), Liver | Suppression of osteoclast and osteoblast activity; decreased liver metabolic enzymes |

Developmental Perturbation Mechanisms

Benz(a)anthracene and its derivatives have been shown to cause developmental defects in various animal models. Exposure to these compounds during critical developmental windows can lead to a range of abnormalities.

In mallard duck embryos, the addition of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to a synthetic petroleum hydrocarbon mixture significantly enhanced embryotoxicity usgs.gov. The observed developmental defects included retarded growth, as indicated by reduced embryonic body weight, crown-rump length, and bill length usgs.gov. Teratogenic effects were also prominent, with abnormal embryos showing extreme stunting, as well as defects in the eyes, brain, and bill, and incomplete ossification usgs.gov.

Studies on oxygenated PAHs, including benz(a)anthracene-7,12-dione, have also highlighted their developmental toxicity. In zebrafish embryos, exposure to benz(a)anthracene-7,12-dione led to significant malformations, including pericardial edema, and snout, jaw, and fin abnormalities oregonstate.edu. The developmental toxicity of PAHs is often linked to their ability to activate the aryl hydrocarbon receptor (AHR), which can lead to the induction of metabolic enzymes like CYP1A and subsequent production of toxic metabolites nih.gov. The developmental toxicity of many PAHs is thought to require metabolic activation to their reactive forms researchgate.net.

Immunological and Inflammatory Response Mechanisms

The immune system is a significant target for the toxic effects of benz(a)anthracene and its derivatives. These compounds can modulate immune responses, leading to immunosuppression or inflammation.

The potent carcinogenic derivative, 7,12-dimethylbenz[a]anthracene (DMBA), has been shown to be immunosuppressive in B6C3F1 mice. Subchronic exposure to DMBA suppressed both humoral and cell-mediated immunity nih.gov. Specifically, it led to a suppression of mitogen and alloantigen-induced proliferation of splenocytes, as well as a reduction in the cytolytic activity of cytotoxic T-cells and natural killer (NK) cells nih.gov. Further investigation suggested that DMBA-induced immunosuppression may be due to deficits in T-helper cell function, as the suppression of cytotoxic T-cell generation could be reversed by the addition of interleukin-2 (B1167480) (IL-2) nih.gov.

In addition to immunosuppressive effects, benz(a)anthracene can also induce an inflammatory response. A study in rats demonstrated that benz[a]anthracene is capable of inducing an inflammatory response that may contribute to pulmonary toxicity academicjournals.org. Exposure to PAHs, including DMBA, has also been linked to the activation of the aryl hydrocarbon receptor (AhR), which plays a role in mediating the toxic and carcinogenic effects of these compounds and can influence inflammatory responses researchgate.net.

Advanced Analytical Methodologies for the Detection and Quantification of Benz a Anthracene and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of PAHs and their metabolites. tandfonline.comfigshare.comhpst.cz However, hydroxylated metabolites like Benz(a)anthracen-10-ol are polar and not sufficiently volatile for direct GC analysis. nih.govmdpi.com To overcome this limitation, a chemical modification step known as derivatization is typically employed. mdpi.comnih.govbohrium.com

Derivatization involves reacting the polar hydroxyl group with a specific reagent to form a more volatile and thermally stable derivative. youtube.com A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. youtube.com This process reduces the compound's polarity and boiling point, improving its chromatographic behavior and making it suitable for GC analysis. youtube.com Reagents such as N,O-bistrimethylsilyltrifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govbohrium.com While some methods have been developed for underivatized OH-PAHs to simplify sample preparation, they are less common. nih.gov

The following table summarizes typical conditions used in GC-based analysis of hydroxylated PAHs.

| Analyte Type | Sample Matrix | Derivatization Reagent | Column Type | Detector | Reference |

|---|---|---|---|---|---|

| Hydroxylated PAHs | Sediment | MTBSTFA | Capillary Column | MS | nih.gov |

| Hydroxylated PAHs | Urine | BSTFA | High-temperature Capillary Column | MS | bohrium.com |

| Monohydroxy PAHs | Urine | None (direct analysis) | Capillary Column | MS | nih.gov |

| Benz(a)anthracene (B33201) Metabolites | Fungal Broth | Not Specified | Not Specified | MS | tandfonline.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of hydroxylated PAHs, as it can readily handle compounds with lower volatility and higher polarity without the need for derivatization. mdpi.comjst.go.jpd-nb.info The most common mode for this application is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water with acetonitrile or methanol. nih.govresearchgate.netmdpi.com

In RP-HPLC, the elution order is primarily determined by polarity; more polar compounds, such as phenolic metabolites, elute earlier than the less polar parent PAHs. nih.gov This characteristic allows for the effective separation of metabolites from their parent compounds. HPLC is frequently coupled with highly sensitive detectors like fluorescence detectors (FLD) and mass spectrometers (MS) for selective quantification. mdpi.comjst.go.jpmdpi.comchromatographyonline.com

The table below outlines representative HPLC conditions for the separation of benz(a)anthracene and related compounds.

| Analytes | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Hydroxylated PAHs | Reversed-phase (C18) | Methanol/Water | FLD | jst.go.jp |

| Benz(a)anthracene, Chrysene | Pinnacle II PAH | Acetonitrile / 5% Tetrahydrofuran in water (gradient) | FLD | chromatographyonline.com |

| Hydroxylated PAHs | Kinetex F5 | Methanol/Water (gradient) | Orbitrap HR-MS | mdpi.com |

| 16 EPA PAHs | Hypersil Green PAH | Acetonitrile/Water (gradient) | FLD | researchgate.net |

Spectrometric Detection and Structural Characterization

Following chromatographic separation, sensitive and selective detection is required for accurate identification and quantification. Mass spectrometry and fluorescence spectroscopy are the predominant techniques used for the analysis of benz(a)anthracene and its metabolites.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass spectrometry is a definitive detection method that provides structural information based on the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC or LC, it allows for the confident identification of analytes. The mass spectrum of the parent benz(a)anthracene shows a characteristic molecular ion at m/z 228. nist.govnih.gov A monohydroxylated metabolite, such as this compound, would exhibit a molecular ion at m/z 244, corresponding to the addition of an oxygen atom.

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, which is particularly valuable for analyzing trace levels of compounds in complex matrices. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of the target analyte) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), interferences from the sample matrix can be significantly reduced. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) systems, such as Orbitrap-MS, provide extremely accurate mass measurements, enabling the unambiguous identification of compounds and the characterization of unknown metabolites. mdpi.com

Fluorescence Detection Methods

Fluorescence spectroscopy is an exceptionally sensitive and selective detection method for PAHs and many of their derivatives, which possess native fluorescence. jst.go.jpnih.govcdc.gov This technique involves exciting the molecule with light of a specific wavelength (excitation wavelength, λex), causing it to emit light at a longer, characteristic wavelength (emission wavelength, λem). researchgate.net

The high selectivity of fluorescence detection stems from the ability to choose specific excitation and emission wavelengths for the target analyte, minimizing interference from other compounds in the sample. hplc.eu For example, benz(a)anthracene and chrysene can be detected using an excitation wavelength of 270 nm and an emission wavelength of 390 nm. chromatographyonline.com The fluorescence properties are highly dependent on the molecular structure, including the number of aromatic rings and the position of functional groups, allowing for the differentiation of various PAHs and their metabolites. halide-crylink.com

The following table lists the characteristic fluorescence wavelengths for benz(a)anthracene and related PAHs.

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Benz(a)anthracene | 270 nm | 390 nm | chromatographyonline.com |

| Benz(a)anthracene | 386 nm | - | researchgate.net |

| Anthracene (B1667546) | 356 nm | 397 nm | aatbio.com |

| Dibenz(a,h)anthracene | 301 nm | 396 nm | aatbio.com |

| 1-Hydroxypyrene & 9-Hydroxyphenanthrene | 242 nm | 389 nm | mdpi.com |

Environmental and Biological Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound and related compounds, as they are typically present at trace concentrations within complex environmental (air, water, soil) and biological (urine, tissue) matrices. d-nb.infomdpi.com The primary goals of sample preparation are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and transfer them into a solvent compatible with the chosen analytical instrument.

For biological samples such as urine, where metabolites are often present as water-soluble glucuronide or sulfate conjugates, an initial enzymatic hydrolysis step is necessary to liberate the free hydroxylated PAHs. mdpi.comresearchgate.net

Following initial extraction or hydrolysis, a cleanup and concentration step is almost always required. Solid-Phase Extraction (SPE) is the most widely used technique for this purpose due to its efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction. mdpi.comjst.go.jpmdpi.comobrnutafaza.hr In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of an appropriate organic solvent. For aqueous samples, reversed-phase sorbents like C18 are common, while aminopropylsilica has also been employed for cleaning up extracts from airborne particulates. jst.go.jpobrnutafaza.hrelsevierpure.com

Other extraction methods include ultrasonic-assisted extraction for solid samples like airborne particulates collected on filters jst.go.jpuctm.edu, and advanced microextraction techniques like dispersive liquid-liquid microextraction (DLLME). nih.govbohrium.com

The table below provides an overview of common sample preparation techniques for different matrices.

| Sample Matrix | Initial Treatment | Extraction/Cleanup Method | Reference |

|---|---|---|---|

| Airborne Particulates | Ultrasonication with ethanol | SPE (Aminopropylsilica cartridge) | jst.go.jpelsevierpure.com |

| Urine | Enzymatic Hydrolysis | SPE (C18 cartridge) | mdpi.com |

| Sediment | Subcritical Water Extraction | Dispersive Liquid-Liquid Microextraction (DLLME) with derivatization | nih.gov |

| Water | - | SPE (C18 cartridge) | obrnutafaza.hrsepscience.com |

| Airborne Particulates (PM2.5) | Ultrasonication with Dichloromethane (DCM) | Column chromatography (anhydrous sodium sulphate) | uctm.edu |

Method Validation and Quality Assurance in Chemical Analysis

Method validation and quality assurance are critical components in the chemical analysis of benz(a)anthracene and its metabolites, ensuring the reliability, accuracy, and comparability of data. These processes involve a series of established procedures and the use of reference materials to maintain high standards of analytical performance.

Method Validation Parameters

The validation of analytical methods for detecting and quantifying benz(a)anthracene and its related compounds is a meticulous process that assesses several key performance characteristics. These parameters demonstrate that the method is suitable for its intended purpose.

Linearity: Linearity is established to confirm that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. For the analysis of polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene, correlation coefficients (r²) greater than 0.99 are typically considered acceptable. In a study analyzing PAHs in mineral water, the linearity for benz(a)anthracene was observed over a concentration range of 0.35 to 2.8 ng/mL, with a coefficient of determination (r²) between 0.983 and 0.999 for all PAHs analyzed nih.gov. Another study on PAHs in plant matrices demonstrated excellent linearity with regression coefficients between 0.998 and 0.9996 for benz(a)anthracene and other PAHs at concentrations from 25% to 200% of the target concentration chromatographyonline.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for trace-level analysis of environmental and biological samples. For benz(a)anthracene, LOD and LOQ values can vary depending on the analytical technique and the sample matrix. For instance, in the analysis of seafood, the LOD for benz(a)anthracene was 0.12 µg/kg, and the LOQ was 0.36 µg/kg nih.gov. In tap water analysis using online solid-phase extraction and UHPLC, the LOD for benz(a)anthracene was found to be between 0.2 and 23 ng/L, with an LOQ between 1 and 38 ng/L perlan.com.pl.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies using spiked samples or certified reference materials. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). A study on the determination of PAHs in seafood and dairy products reported an accuracy for benz(a)anthracene of 103.57% in seafood and 102.67% in dairy, with a precision (coefficient of variation) of 14.36% and 12.44%, respectively nih.gov. In the analysis of plant materials, recoveries for benz(a)anthracene were between 99.2% and 106.7%, with an RSD of 1.1% to 2.3% researchgate.net.

Recovery: Recovery studies are essential to evaluate the efficiency of the extraction and clean-up steps of an analytical method. For benz(a)anthracene, acceptable recovery rates are generally within the range of 70-120%. In an analysis of mineral water, the recovery for PAHs, including benz(a)anthracene, ranged from 71% to 90% nih.gov. A study on PAHs in seafood demonstrated average recoveries for benz(a)anthracene between 90.99% and 103.57% nih.gov.

Method Validation Parameters for Benz(a)anthracene Analysis

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity (r²) | Mineral Water | 0.983 - 0.999 | nih.gov |

| Linearity (Regression Coefficient) | Plant Material | 0.998 - 0.9996 | chromatographyonline.com |

| LOD | Seafood | 0.12 µg/kg | nih.gov |

| LOQ | Seafood | 0.36 µg/kg | nih.gov |

| LOD | Tap Water | 0.2 - 23 ng/L | perlan.com.pl |

| LOQ | Tap Water | 1 - 38 ng/L | perlan.com.pl |

| Accuracy (Recovery) | Seafood | 103.57% | nih.gov |

| Accuracy (Recovery) | Dairy Products | 102.67% | nih.gov |

| Precision (RSD) | Seafood | 14.36% | nih.gov |

| Precision (RSD) | Dairy Products | 12.44% | nih.gov |

| Recovery | Mineral Water | 71 - 90% | nih.gov |

| Recovery | Plant Material | 99.2 - 106.7% | researchgate.net |

Quality Assurance and Quality Control (QA/QC)

Robust quality assurance and quality control (QA/QC) procedures are integral to the generation of defensible analytical data for benz(a)anthracene. These procedures encompass the use of certified reference materials and participation in inter-laboratory comparison studies.

Certified Reference Materials (CRMs): CRMs are stable, homogeneous materials with a certified concentration of the analyte of interest. They are used to calibrate instruments, validate analytical methods, and assess the accuracy of results. For the analysis of benz(a)anthracene, various CRMs are available for different matrices, such as soil, sediment, and food products. For example, a certified reference material for benz(a)pyrene and benz(a)anthracene in olive oil has been developed, with a certified value of 8.05 ± 0.48 µg/kg for benz(a)anthracene researchgate.net. The use of such CRMs helps to ensure the traceability and comparability of measurement results across different laboratories.

Quality Assurance in Benz(a)anthracene Analysis

| QA/QC Measure | Description | Example/Finding | Reference |

|---|---|---|---|

| Certified Reference Materials (CRMs) | Materials with certified analyte concentrations used for method validation and accuracy assessment. | An olive oil CRM with a certified benz(a)anthracene concentration of 8.05 ± 0.48 µg/kg. | researchgate.net |

| Inter-laboratory Comparison / Proficiency Testing (PT) | External quality control schemes to assess and compare the performance of different laboratories. | Studies show no significant difference in results between GC and LC methods for PAH analysis in proficiency tests. | rsc.orgrsc.orgconsensus.appresearchgate.net |

| Inter-laboratory Comparison / Proficiency Testing (PT) | External quality control schemes to assess and compare the performance of different laboratories. | An inter-laboratory comparison for PAHs in industrial stack emissions found significant deviations from reference concentrations, suggesting issues with calibration standards. | npl.co.uk |

Future Research Directions in Benz a Anthracen 10 Ol Research

Elucidation of Novel Biotransformation Pathways and Undiscovered Intermediates

The metabolic journey of Benz(a)anthracene (B33201) to Benz(a)anthracen-10-ol and its subsequent breakdown products is not fully mapped. A primary research focus should be the identification of novel biotransformation pathways and the characterization of transient intermediates. While the initial hydroxylation of Benz(a)anthracene is a known step, the subsequent metabolic fate of this compound is largely uncharted territory.

Future investigations should aim to:

Identify the specific cytochrome P450 (CYP) isozymes responsible for the formation of this compound in various organisms, including humans, fish, and microorganisms. Studies on the parent compound, Benz(a)anthracene, have implicated CYP1A1 and CYP1B1 in its metabolism, and similar isozymes may be involved in the further processing of its hydroxylated metabolite.

Uncover downstream metabolites of this compound. Research on the biodegradation of Benz(a)anthracene by fungi and bacteria has revealed the formation of various ring-fission products, such as dicarboxylic acids and simpler aromatic compounds. Similar pathways could be involved in the degradation of this compound.

Investigate the role of phase II enzymes , such as sulfotransferases and UDP-glucuronosyltransferases, in the conjugation and detoxification of this compound.

A deeper understanding of these pathways is crucial for predicting the persistence, bioaccumulation, and potential toxicity of this specific metabolite.

Investigation of Complex Environmental Mixture Effects and Interactions

This compound does not exist in isolation in the environment. It is part of a complex cocktail of parent PAHs, other PAH metabolites, and various unrelated environmental contaminants. The biological impact of this compound is likely influenced by interactions within these mixtures. The effects of such mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects).

Future research should focus on:

Assessing the combined toxicity of this compound with its parent compound, Benz(a)anthracene, and other priority PAHs. Studies on binary mixtures of PAHs have shown that their combined effects on gene expression and DNA adduct formation can be complex and unpredictable.

Investigating interactions with other classes of environmental pollutants , such as heavy metals and pesticides, which are often co-located at contaminated sites.

Evaluating the influence of environmental matrices , such as soil and sediment organic matter, on the bioavailability and toxicity of this compound in these mixtures.

These studies are essential for developing more realistic environmental risk assessments that reflect the complexities of real-world contamination scenarios.

Development of Predictive Models for Environmental Fate and Biological Impact

Predictive modeling is a valuable tool for forecasting the environmental behavior and potential toxicity of chemicals, thereby reducing the need for extensive and costly experimental testing. For this compound, the development of robust predictive models is a key research priority.

Key areas for model development include:

Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of this compound and its metabolites. QSAR models for parent PAHs have successfully predicted endpoints related to carcinogenesis. Similar models could be developed for hydroxylated metabolites.

Multimedia fugacity models to simulate the partitioning, transport, and ultimate fate of this compound in different environmental compartments (air, water, soil, and sediment).

Physiologically Based Pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of this compound in biological systems.

The development and validation of these models will require high-quality experimental data on the physicochemical properties and toxicological endpoints of this compound.

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, proteomics, and metabolomics, offer a powerful, systems-level approach to understanding the mechanisms of toxicity of environmental contaminants. The application of these technologies to this compound research will provide unprecedented insight into its biological effects.

Future research should leverage:

Genomics to identify genes and genetic pathways that are altered in response to this compound exposure. This can help in understanding the genetic basis of susceptibility to its toxic effects.

Proteomics to identify proteins that are differentially expressed or post-translationally modified following exposure. This can reveal the specific cellular machinery targeted by the compound.

Metabolomics to profile the global changes in endogenous metabolites in response to this compound. This can provide a functional readout of the metabolic perturbations caused by the compound and help in the discovery of sensitive biomarkers of exposure and effect.

The integration of these omics datasets will be crucial for constructing a comprehensive picture of the molecular mechanisms underlying the toxicity of this compound.

Advancements in Targeted Analytical Methodologies for Ultra-Trace Detection

The accurate assessment of environmental contamination and human exposure to this compound is contingent on the availability of highly sensitive and selective analytical methods. The development of advanced analytical techniques for the ultra-trace detection of this compound is therefore a critical research direction.

Priorities for analytical method development include:

Improving chromatographic separation techniques , such as two-dimensional gas chromatography (GCxGC) and ultra-high-performance liquid chromatography (UHPLC), to resolve this compound from its isomers and other interfering compounds in complex environmental and biological matrices.

Enhancing mass spectrometric detection , particularly through the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to achieve lower detection limits and more confident identification.

Exploring the potential of novel sensor technologies for the rapid, in-situ monitoring of this compound in environmental systems.

These advancements will be instrumental in obtaining more accurate data on the occurrence, distribution, and fate of this compound, which is fundamental to all other areas of research.

Q & A

Q. How can Benz(a)anthracen-10-ol be accurately identified and quantified in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and quantification. Use a non-polar capillary column (e.g., DB-5) with temperature ramping to optimize separation. Retention indices for polycyclic aromatic hydrocarbons (PAHs) like this compound can be cross-referenced against standardized databases .

- Standard Solutions : Prepare calibration curves using certified reference materials (e.g., 10 mg/L cyclohexane or toluene solutions) to ensure precision. Environmental matrices (soil, water) require extraction via Soxhlet or solid-phase microextraction (SPME) to minimize interference .

Q. What experimental precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Work under a Class I, Type B biological safety hood to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Use gloves made of Polyvinyl Alcohol or Viton®, and wear DuPont Tyvek® suits to avoid skin contact .

- Storage : Store in airtight, light-resistant containers at low temperatures (<4°C) and away from oxidizers (e.g., peroxides, chlorates) .

Advanced Research Questions

Q. What are the conflicting findings in the carcinogenic potential of this compound, and how can they be resolved?

Methodological Answer:

- Data Contradictions : While IARC classifies Benz(a)anthracene as Group 2A (probable human carcinogen), direct epidemiological data in humans is lacking. Animal studies show tumorigenicity via metabolic activation to diol-epoxides .

- Resolution Strategies :

- In Vitro/In Vivo Correlation : Use hepatic microsomal assays to study metabolic pathways (e.g., cytochrome P450 activation) and compare with in vivo tumorigenicity models (e.g., rodent skin painting assays) .

- Dose-Response Analysis : Apply benchmark dose modeling to reconcile discrepancies between high-dose animal studies and low-dose environmental exposure .

Q. How does the photodegradation of this compound vary under different environmental conditions?

Methodological Answer:

Q. What are the challenges in synthesizing this compound derivatives for optoelectronic applications?

Methodological Answer:

- Synthetic Pathways :

- Friedel-Crafts Alkylation : Introduce substituents (e.g., methyl, methoxy groups) to the aromatic core. Monitor regioselectivity using NMR (¹H/¹³C) and X-ray crystallography .

- Purification Challenges :

- Employ preparative HPLC with C18 columns to isolate isomers. Confirm purity via melting point analysis and differential scanning calorimetry (DSC) .

- Optoelectronic Characterization :

- Measure fluorescence quantum yields using integrating spheres and compare HOMO-LUMO gaps via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.